4-(4-Fluorophenoxy)butanamide

Description

BenchChem offers high-quality 4-(4-Fluorophenoxy)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenoxy)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

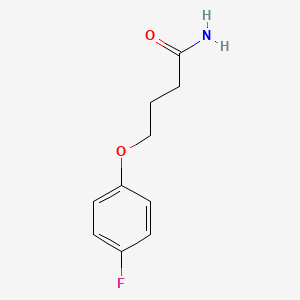

IUPAC Name |

4-(4-fluorophenoxy)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDDXIQIAMJCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 4-(4-Fluorophenoxy)butanamide"

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenoxy)butanamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis of 4-(4-fluorophenoxy)butanamide, a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications. Potential applications for structurally related compounds include anticonvulsant and other central nervous system activities.[1][2][3][4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-(4-fluorophenoxy)butanamide, suggests a primary disconnection at the amide bond, leading to 4-(4-fluorophenoxy)butanoic acid and ammonia. A second disconnection at the ether linkage points to 4-fluorophenol and a four-carbon electrophile as the key starting materials. This two-step approach is generally the most efficient and is based on two robust and well-understood reactions: the Williamson ether synthesis and a subsequent amidation.

Caption: Retrosynthetic analysis of 4-(4-Fluorophenoxy)butanamide.

Synthetic Pathway: A Two-Step Protocol

The most reliable and frequently employed pathway for synthesizing 4-(4-fluorophenoxy)butanamide involves two core stages:

-

Step 1: Formation of the ether linkage to produce the carboxylic acid intermediate, 4-(4-fluorophenoxy)butanoic acid.

-

Step 2: Conversion of the carboxylic acid to the primary amide.

Step 1: Synthesis of 4-(4-Fluorophenoxy)butanoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide or other electrophile with a good leaving group.[6][7][8] In this protocol, the phenoxide of 4-fluorophenol is generated in situ and reacted with a suitable four-carbon electrophile.

Causality of Experimental Choices:

-

Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) is sufficient to deprotonate the weakly acidic 4-fluorophenol to form the nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) could be used but are often unnecessary and require stricter anhydrous conditions.[6]

-

Choice of Electrophile: While a 4-halobutanoic acid ester could be used, followed by a separate hydrolysis step, a more atom-economical approach is to use γ-butyrolactone. The lactone is opened by the phenoxide under basic conditions, directly forming the carboxylate salt.

-

Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for S(_N)2 reactions as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[6] However, for reasons of cost and safety, a higher-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or even running the reaction neat with excess reagents is also a viable option, especially at elevated temperatures.

Experimental Protocol: Williamson Ether Synthesis

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq) and sodium hydroxide (1.1 eq).

-

Solvent Addition (Optional): Add N-methyl-2-pyrrolidone (NMP) as a solvent, or proceed neat.

-

Phenoxide Formation: Heat the mixture to approximately 80-100°C with stirring until the sodium hydroxide has fully reacted and a homogenous solution of the sodium phenoxide is formed.

-

Addition of Electrophile: Add γ-butyrolactone (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Increase the temperature to 140-170°C and maintain for 4-8 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution to a pH of ~2 using concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

-

Filter the precipitate and wash thoroughly with cold water to remove inorganic salts.

-

Alternatively, if the product is oily, extract the aqueous layer with an organic solvent such as ethyl acetate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 4-(4-fluorophenoxy)butanoic acid.

Step 2: Amidation of 4-(4-Fluorophenoxy)butanoic Acid

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by ammonia. A common and effective method is to first convert the carboxylic acid to an acyl chloride, which is highly reactive.

Causality of Experimental Choices:

-

Activating Agent: Thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)) are excellent reagents for converting carboxylic acids to acyl chlorides.[10] They are highly reactive, and the byproducts (SO(_2), HCl, CO, CO(_2)) are gaseous, which drives the reaction to completion. A catalytic amount of DMF is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active catalytic species.

-

Ammonia Source: Concentrated aqueous ammonia (ammonium hydroxide) or a solution of ammonia in an organic solvent (e.g., methanol, THF) can be used. Using an excess of ammonia is crucial to not only act as the nucleophile but also to neutralize the HCl byproduct generated during the reaction.[11]

-

Solvent and Temperature: The formation of the acyl chloride is typically performed in an inert, non-polar solvent like dichloromethane (DCM) or toluene at room temperature or with gentle heating. The subsequent reaction with ammonia is highly exothermic and should be performed at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.

Experimental Protocol: Acyl Chloride Formation and Amidation

Caption: Two-stage workflow for the amidation of the carboxylic acid.

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve 4-(4-fluorophenoxy)butanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

-

-

Amidation:

-

In a separate flask, cool an excess of concentrated ammonium hydroxide (e.g., 10 eq) to 0°C in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM or THF.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The product will often precipitate from the reaction mixture. Filter the solid and wash it with cold water and then a small amount of cold diethyl ether or n-hexane to remove non-polar impurities.[1]

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude amide.

-

The final product, 4-(4-fluorophenoxy)butanamide, can be purified by recrystallization from a solvent such as ethanol or ethyl acetate/hexane.

-

Alternative Synthetic Route: Direct Alkylation of 4-Chlorobutanamide

An alternative approach involves the direct alkylation of 4-fluorophenol with a pre-formed butanamide bearing a leaving group, such as 4-chlorobutanamide.[12] This route consolidates the synthesis into a single step from commercially available starting materials.

Principle: This reaction also follows the Williamson ether synthesis principle, where the sodium salt of 4-fluorophenol acts as the nucleophile, displacing the chloride from 4-chlorobutanamide.

Experimental Considerations:

-

This reaction typically requires conditions similar to the first step of the primary route: a base (e.g., NaOH, K(_2)CO(_3)) and a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.

-

A potential side reaction is the intramolecular cyclization of the butanamide under basic conditions to form 2-pyrrolidinone, which can reduce the overall yield. Careful control of reaction temperature and stoichiometry is necessary to favor the intermolecular ether formation.

Data Presentation: Expected Product Characteristics

| Property | 4-(4-Fluorophenoxy)butanoic Acid (Intermediate) | 4-(4-Fluorophenoxy)butanamide (Final Product) |

| Molecular Formula | C(_10)H(_11)FO(_3) | C(_10)H(_12)FNO(_2) |

| Molecular Weight | 198.19 g/mol | 197.21 g/mol |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| ¹H NMR (Typical) | Signals for aromatic protons, -OCH(_2)-, -(CH(_2))(_2)-, -COOH | Signals for aromatic protons, -OCH(_2)-, -(CH(_2))(_2)-, -CONH(_2) |

| ¹³C NMR (Typical) | Resonances for aromatic carbons, ether, alkyl chain, and carboxyl carbon (~178 ppm) | Resonances for aromatic carbons, ether, alkyl chain, and amide carbonyl carbon (~175 ppm) |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-O stretch (~1220) | N-H stretches (~3350, 3180), C=O stretch (~1650), C-O stretch (~1220) |

Safety and Handling

-

4-Fluorophenol: Toxic and corrosive. Causes skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride / Oxalyl Chloride: Highly corrosive and react violently with water, releasing toxic gases (HCl, SO(_2)). All operations must be conducted in a fume hood under anhydrous conditions.

-

Sodium Hydroxide / Strong Bases: Corrosive. Avoid contact with skin and eyes.

-

Solvents (DMF, DCM, NMP): Handle in well-ventilated areas or a fume hood. DMF and NMP are reproductive toxins. DCM is a suspected carcinogen.

-

Ammonia: Corrosive and has a pungent odor. Concentrated solutions can cause severe burns. Work in a well-ventilated fume hood.

References

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. [Link]

-

Tavakoli-Ardakani, M., et al. (2012). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

-

ResearchGate. (2018). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Liu, W. H., et al. (2012). [Synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide heterocyclic compounds]. Yao Xue Xue Bao, 47(11), 1496-502. [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from NCBI. [Link]

- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Yogeeswari, P., et al. (2003). Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents. Indian Journal of Pharmaceutical Sciences. [Link]

- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

- Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.

-

ResearchGate. (2018). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2007). Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives. Retrieved from ResearchGate. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [Link]

-

Reddit. (2022). Amide from carboxylic acid synthesis. Retrieved from Reddit. [Link]

-

Chemguide. (n.d.). The Preparation of Amides. Retrieved from Chemguide. [Link]

-

ResearchGate. (2020). Synthesis, characterization & anticonvulsant activity of amide derivatives of 4-amino-1,2-naphthoquinone. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies. [Link]

-

Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from Khan Academy. [Link]

-

PubMed. (2003). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Retrieved from PubMed. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from NCBI. [Link]

-

CAS Common Chemistry. (n.d.). 4-Chlorobutanamide. Retrieved from CAS. [Link]

Sources

- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and activities of 4-(2-acetoxybenzoylamino) butyramide heterocyclic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to 4-(4-Fluorophenoxy)butanamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-(4-Fluorophenoxy)butanamide, a molecule of interest in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document outlines the probable synthetic routes, physicochemical properties, and potential biological activities of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide a robust predictive profile for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

4-(4-Fluorophenoxy)butanamide is a small molecule characterized by a 4-fluorophenoxy group linked to a butanamide moiety. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, is anticipated to influence the compound's metabolic stability and binding interactions.

Below is a 2D representation of the chemical structure of 4-(4-Fluorophenoxy)butanamide.

Caption: 2D structure of 4-(4-Fluorophenoxy)butanamide.

A summary of the predicted physicochemical properties of 4-(4-Fluorophenoxy)butanamide, based on computational models and data from analogous compounds, is presented in the table below.[1][2] These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C10H12FNO2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 197.21 g/mol | Influences diffusion and transport across biological membranes. |

| XLogP3-AA | ~1.5 - 1.6 | Predicts lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Indicates potential for interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Indicates potential for interactions with biological targets. |

| Rotatable Bond Count | 5 | Relates to conformational flexibility and binding affinity. |

Synthesis and Purification

The synthesis of 4-(4-Fluorophenoxy)butanamide can be approached through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis followed by amidation. This two-step process is outlined below.

Synthetic Workflow

Caption: General synthetic workflow for 4-(4-Fluorophenoxy)butanamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(4-fluorophenoxy)butanoate

-

Reaction Setup: To a solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Addition of Reagent: Add ethyl 4-bromobutanoate dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack on the electrophilic carbon of the ethyl 4-bromobutanoate. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

Step 2: Amidation of Ethyl 4-(4-fluorophenoxy)butanoate

-

Reaction Setup: Dissolve the purified ethyl 4-(4-fluorophenoxy)butanoate in a suitable solvent, such as methanol or ethanol.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

-

Reaction Conditions: Stir the reaction mixture at room temperature in a sealed vessel. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure to yield the crude 4-(4-Fluorophenoxy)butanamide.

Causality: The aminolysis of the ester to the corresponding amide is a standard transformation. Using a large excess of ammonia drives the equilibrium towards the product.

Purification and Validation

The final product should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid. The purity and identity of the compound must be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 4-(4-Fluorophenoxy)butanamide. Based on data from analogous structures, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group, the methylene protons of the butanamide chain, and the amide protons. The aromatic region will likely display a complex splitting pattern due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant. Signals for the aliphatic carbons and the carbonyl carbon of the amide will also be present.

-

¹⁹F NMR: The fluorine NMR will show a single resonance for the fluorine atom, providing a clear indication of its presence in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.[3]

-

Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M+) and characteristic fragment ions corresponding to the loss of the amide group and cleavage of the ether linkage.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4][5][6]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3350-3180 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (amide) | 1680-1630 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (ether) | 1260-1000 |

| C-F Stretch | 1250-1000 |

Potential Biological Activity and Applications

While the specific biological activity of 4-(4-Fluorophenoxy)butanamide has not been extensively reported, its structural features suggest potential as a central nervous system (CNS) active agent. Many compounds containing a butanamide or a related moiety exhibit anticonvulsant properties.[7][8][9][10]

Rationale for Potential Anticonvulsant Activity

The butanamide scaffold is present in several known anticonvulsant drugs.[9] The mechanism of action for many of these drugs involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[11][12] The 4-fluorophenoxy group can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Proposed Mechanism of Action Exploration Workflow

To investigate the potential anticonvulsant activity and mechanism of action of 4-(4-Fluorophenoxy)butanamide, a systematic workflow is proposed.

Sources

- 1. 4-(3,4-Difluorophenyl)butanamide | C10H11F2NO | CID 69766515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Cyano-4-fluoroanilino)butanamide | C11H12FN3O | CID 55248881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The mass spectra of 4-aminophenanthrene and its trifluoroacetic anhydride and perfluoropropionic anhydride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mid-infrared, long wave infrared (4-12 μm) molecular emission signatures from pharmaceuticals using laser-induced breakdown spectroscopy (LIBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of a new homologous series of (+/-)-p-fluoro-phenyl alcohol amide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. What is the mechanism of Felbamate? [synapse.patsnap.com]

An In-depth Technical Guide to GSK2830371 (CAS No. 1098361-59-1): A Potent Allosteric Inhibitor of WIP1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling GSK2830371

GSK2830371, identified by CAS number 1098361-59-1, is a highly potent and selective, orally active, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] WIP1 is a serine/threonine phosphatase that plays a critical role as a negative regulator of the tumor suppressor p53 and other key proteins involved in the DNA damage response (DDR) pathway.[1][3] By inhibiting WIP1, GSK2830371 emerges as a promising therapeutic agent, particularly in oncology, by reactivating and enhancing the tumor-suppressive functions of p53. This guide provides a comprehensive overview of the mechanism of action, key experimental findings, and practical protocols for researchers investigating the therapeutic potential of GSK2830371.

Mechanism of Action: Restoring p53's Tumor Suppressive Power

GSK2830371 functions as an allosteric inhibitor of WIP1, binding to a unique flap subdomain of the enzyme rather than the active site.[4] This allosteric inhibition not only blocks the phosphatase activity of WIP1 but also facilitates its proteasomal degradation.[1][5] The primary consequence of WIP1 inhibition by GSK2830371 is the increased phosphorylation and activation of p53, a pivotal tumor suppressor protein.[1][6]

WIP1 negatively regulates p53 by dephosphorylating it at key residues, such as Serine 15 (Ser15), which suppresses its transcriptional activity.[1] By inhibiting WIP1, GSK2830371 prevents this dephosphorylation, leading to the accumulation of phosphorylated, active p53.[1] Activated p53 can then effectively transactivate its downstream target genes, resulting in critical anti-tumor outcomes such as cell cycle arrest, apoptosis (programmed cell death), and senescence.[1][3][4]

Furthermore, GSK2830371 has been shown to potentiate the effects of other anti-cancer agents, particularly MDM2 inhibitors like HDM201 (Siremadlin) and Nutlin-3.[1][3][5][6] MDM2 is another negative regulator of p53, targeting it for ubiquitination and degradation. The combination of a WIP1 inhibitor and an MDM2 inhibitor creates a powerful synergistic effect, leading to a more robust and sustained activation of the p53 pathway and enhanced cancer cell killing.[1][5][6]

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK2830371.

Key Experimental Findings: A Synopsis of Preclinical Efficacy

The anti-cancer activity of GSK2830371, both as a monotherapy and in combination, has been demonstrated across various cancer cell lines, particularly those with wild-type p53.

| Cancer Type | Cell Lines | Key Findings | Reference |

| Liver Adenocarcinoma | RBE, SK-Hep-1 | GSK2830371 potentiated the growth inhibitory and cytotoxic effects of the MDM2 inhibitor HDM201. The combination led to increased p53 phosphorylation, accumulation, and trans-activation, resulting in G2/M cell cycle arrest. | [1][5] |

| Neuroblastoma | p53 wild-type NB cell lines | GSK2830371 induced Chk2/p53-mediated apoptosis and inhibited tumor growth in an orthotopic xenograft mouse model. It also sensitized chemoresistant neuroblastoma cells to traditional chemotherapeutic agents like doxorubicin and etoposide. | [4] |

| Breast Cancer | MCF-7 | GSK2830371 suppressed the proliferation of breast cancer cells with amplified PPM1D (the gene encoding WIP1) and sensitized them to doxorubicin and the MDM2 antagonist Nutlin-3, leading to enhanced cell death. | [3] |

| Mantle Cell Lymphoma | Z-138, MAVER-1 | The inhibitor induced cell cycle arrest and apoptosis in a partially p53-dependent manner. | [7] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol provides a standardized methodology to assess the effect of GSK2830371 on the proliferation of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2830371 in a cancer cell line of interest.

Materials:

-

Cancer cell line (e.g., MCF-7, RBE)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

GSK2830371 (CAS No. 1098361-59-1)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

-

Multichannel pipette

-

Plate reader (luminescence, absorbance, or fluorescence compatible)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the GSK2830371 stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., ≤ 0.1%).

-

-

Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared GSK2830371 dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells. It is recommended to perform each treatment in triplicate.

-

-

Incubation:

-

Incubate the plate for a predetermined duration (e.g., 72 hours) in a CO2 incubator.

-

-

Viability Assessment:

-

Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and then measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the GSK2830371 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Figure 2: General experimental workflow for an in vitro cell proliferation assay.

Conclusion and Future Directions

GSK2830371 represents a significant advancement in the targeted inhibition of WIP1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway, both as a single agent and in combination with other targeted therapies, underscores its potential as a valuable tool in cancer research and drug development. Future investigations should continue to explore its efficacy in a broader range of cancer types, delve deeper into mechanisms of resistance, and optimize combination therapy strategies to maximize its therapeutic benefit. The robust preclinical data generated to date provides a strong rationale for the continued clinical development of WIP1 inhibitors as a novel class of anti-cancer agents.

References

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (2021-07-31).

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (n.d.).

- Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC - NIH. (2016-12-19).

- GSK2830371 | phosphatase inhibitor | CAS 1404456-53-6 - Selleck Chemicals. (n.d.).

- Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC - NIH. (n.d.).

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (2016-03-22).

- The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... | Download Scientific Diagram - ResearchGate. (n.d.).

- CAS 1098361-59-1 | Sigma-Aldrich. (n.d.).

Sources

- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells | MDPI [mdpi.com]

- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(4-Fluorophenoxy)butanamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenoxy)butanamide represents a novel chemical entity within the broader class of phenoxyalkanamides, a scaffold known to exhibit diverse biological activities. While the precise molecular mechanisms underpinning the action of this specific compound remain to be fully elucidated, its structural characteristics suggest a compelling hypothesis for its interaction with key central nervous system targets. This technical guide synthesizes the available evidence from structurally analogous compounds to propose a primary and a secondary putative mechanism of action for 4-(4-Fluorophenoxy)butanamide, centered on the modulation of GABA-A receptors and voltage-gated sodium channels. We further provide detailed, field-proven experimental protocols to rigorously test these hypotheses, offering a roadmap for the comprehensive pharmacological characterization of this and similar molecules.

Introduction: The Phenoxyalkanamide Scaffold - A Realm of Therapeutic Potential

The phenoxyacetamide and its derivatives are recognized as significant pharmacophores with a wide spectrum of biological activities.[1] The versatility of this chemical backbone allows for structural modifications that can fine-tune its pharmacological profile, leading to compounds with potential therapeutic applications in a variety of disease areas. 4-(4-Fluorophenoxy)butanamide, with its characteristic fluorinated phenyl ring linked via an ether bridge to a butanamide moiety, is a prime candidate for investigation into its effects on neuronal excitability. The presence of the fluorine atom is of particular interest, as this substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity to biological targets.

Given the absence of direct literature on 4-(4-Fluorophenoxy)butanamide, this guide will construct a scientifically-grounded, hypothetical framework for its mechanism of action, drawing parallels from the known pharmacology of related chemical classes that are active in the central nervous system.

Proposed Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Our primary hypothesis posits that 4-(4-Fluorophenoxy)butanamide functions as a positive allosteric modulator (PAM) of the GABA-A receptor. The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian brain, and its potentiation is a well-established mechanism for producing anxiolytic, sedative, and anticonvulsant effects.[2] The structural similarity of the phenoxy moiety to components of known GABAergic modulators suggests that this is a logical starting point for investigation.[3][4]

A PAM of the GABA-A receptor would not directly activate the receptor but would enhance the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions upon GABA binding, hyperpolarizing the neuron and making it less likely to fire an action potential.

Caption: Proposed GABA-A Receptor Modulation by 4-(4-Fluorophenoxy)butanamide.

Experimental Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to assess the effect of 4-(4-Fluorophenoxy)butanamide on GABA-evoked currents in cultured primary hippocampal neurons.

1. Cell Culture:

- Plate primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

- Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-14 days in vitro.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

- Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).

- Drug Application: Dissolve 4-(4-Fluorophenoxy)butanamide in DMSO to create a 10 mM stock solution. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in the external solution. A final DMSO concentration should be ≤ 0.1%.

3. Electrophysiological Recording:

- Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with external solution.

- Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

- Voltage-clamp the neuron at -60 mV.

- Apply a submaximal concentration of GABA (e.g., 1-5 µM) for 2-5 seconds to elicit a baseline inward Cl⁻ current.

- After a stable baseline is established, co-apply GABA with increasing concentrations of 4-(4-Fluorophenoxy)butanamide.

- Include a positive control, such as diazepam (1 µM), to confirm the sensitivity of the preparation to GABA-A receptor modulation.

4. Data Analysis:

- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

- Normalize the current amplitude in the presence of the compound to the baseline current.

- Construct a concentration-response curve and calculate the EC₅₀ value for the potentiation of the GABA response.

Proposed Secondary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

As a complementary or alternative mechanism, we hypothesize that 4-(4-Fluorophenoxy)butanamide may modulate the activity of voltage-gated sodium channels (VGSCs).[5] VGSCs are crucial for the initiation and propagation of action potentials, and their inhibition is a key mechanism of action for many antiepileptic drugs.[6]

Modulation of VGSCs can occur through various mechanisms, including a reduction in the peak sodium current, a shift in the voltage-dependence of inactivation, or a slowing of the recovery from inactivation. These effects would collectively reduce neuronal excitability and firing frequency.

Caption: Experimental Workflow for VGSC Modulation Analysis.

Experimental Protocol 2: In Vitro Analysis of Voltage-Gated Sodium Channel Modulation

This protocol outlines the steps to assess the effects of 4-(4-Fluorophenoxy)butanamide on VGSC function using whole-cell patch-clamp.

1. Cell Preparation:

- Use cell lines stably expressing a specific human sodium channel subtype (e.g., NaV1.1, NaV1.2, or NaV1.6 in HEK293 cells) or primary cultured neurons (e.g., dorsal root ganglion or cortical neurons).

2. Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES (pH 7.3 with NaOH). To isolate sodium currents, potassium and calcium channel blockers (e.g., TEA, 4-AP, CdCl₂) should be added.

- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA (pH 7.3 with CsOH).

- Drug Application: Prepare as described in Protocol 1.

3. Electrophysiological Recording and Protocols:

- Establish a whole-cell voltage-clamp configuration.

- Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments to elicit sodium currents and construct an I-V curve.

- Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to 0 mV, followed by a test pulse to 0 mV to measure the availability of channels.

- Recovery from Inactivation: Use a two-pulse protocol. A depolarizing pulse to 0 mV inactivates the channels, followed by a variable recovery interval at -100 mV before a second test pulse to 0 mV.

- Record baseline data and then perfuse with the test compound at various concentrations, repeating the voltage protocols.

4. Data Analysis:

- Measure the peak inward current at each voltage to assess changes in current amplitude.

- Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and slope factor.

- Fit the recovery from inactivation data with an exponential function to determine the time constant of recovery.

In Vivo Validation: From Molecular Mechanism to Physiological Effect

To bridge the gap between in vitro findings and potential therapeutic utility, it is essential to evaluate the effects of 4-(4-Fluorophenoxy)butanamide in established animal models of neuronal hyperexcitability, such as those for seizures.

Experimental Protocol 3: Rodent Models of Acute Seizures

1. Animals:

- Male C57BL/6 mice (20-25 g).

2. Drug Administration:

- Prepare 4-(4-Fluorophenoxy)butanamide in a suitable vehicle (e.g., 20% Tween 80 in saline).

- Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg).

3. Seizure Models:

- Maximal Electroshock (MES) Test: 30 minutes post-drug administration, induce seizures via corneal electrodes (50 mA, 60 Hz, 0.2 s). The endpoint is the abolition of the hindlimb tonic extension phase. This model is predictive of efficacy against generalized tonic-clonic seizures and often indicates an effect on VGSCs.

- Pentylenetetrazole (PTZ) Test: 30 minutes post-drug administration, administer a subcutaneous injection of PTZ (85 mg/kg), a GABA-A receptor antagonist. Observe the animals for 30 minutes for the occurrence of clonic seizures lasting more than 5 seconds. Protection in this model suggests activity at the GABAergic system.

4. Data Presentation:

| Dose (mg/kg, i.p.) | MES Model (% Protection) | PTZ Model (% Protection) |

| Vehicle | 0 | 0 |

| 10 | 25 | 40 |

| 30 | 75 | 80 |

| 100 | 100 | 100 |

| Hypothetical data for illustrative purposes. |

Structure-Activity Relationship (SAR) and Future Directions

The initial investigation into the mechanism of action of 4-(4-Fluorophenoxy)butanamide will provide a foundation for understanding its pharmacological profile. Future studies should focus on building a structure-activity relationship (SAR) profile. This can be achieved by synthesizing and testing analogs with modifications to:

-

The Fluorine Substitution: Investigate the effect of altering the position (ortho, meta) or number of fluorine atoms on the phenyl ring.

-

The Phenoxy Linker: Replace the ether linkage with other functionalities (e.g., an amine or a thioether) to probe the importance of this structural element.

-

The Butanamide Chain: Vary the length of the alkyl chain and substitute the amide with other functional groups to determine their contribution to activity.

Furthermore, radioligand binding assays can be employed to determine the binding affinity of 4-(4-Fluorophenoxy)butanamide to specific GABA-A receptor subunit combinations or to different isoforms of VGSCs.

Conclusion

While the definitive mechanism of action of 4-(4-Fluorophenoxy)butanamide awaits empirical validation, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on its structural features and the known pharmacology of related compounds, we propose that its primary biological activity stems from the positive allosteric modulation of GABA-A receptors, with a potential secondary role in the modulation of voltage-gated sodium channels. The detailed experimental protocols outlined herein offer a clear and scientifically rigorous path to elucidate the molecular mechanisms of this promising compound, paving the way for its potential development as a novel therapeutic agent for CNS disorders.

References

-

Phenoxybenzamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

- Holec, V., & Stulcová, A. (1987). Effect of phenoxybenzamine on the GABA system and on convulsive activity. Activitas Nervosa Superior, 29(4), 263-265.

-

Fluoroacetamide. In: Wikipedia [Internet]. Available from: [Link]

- Guarina, L., Vandael, D. H., & Martina, M. (2017).

- Al-Ostath, A., Zordok, W. A., El-Agrody, A. M., El-Sayed, R., & El-Gendy, M. A. (2022).

- Kumar, R., & Kumar, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.

- Laezza, F., & Wildburger, N. C. (2018). Functional Modulation of Voltage-Gated Sodium Channels by a FGF14-Based Peptidomimetic. Frontiers in Cellular Neuroscience, 12, 124.

- Antosiak, A., & Ulenberg, S. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences, 23(21), 13328.

- Crestey, F., et al. (2015). Pyridinylacetamide derivatives as sodium channel activators. ACS Chemical Neuroscience, 6(8), 1302-1308.

- Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110.

- Wang, Y., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. Molecules, 21(9), 1205.

- Zhang, Y., et al. (2021). The insecticide deltamethrin enhances sodium channel slow inactivation of human Nav1.9, Nav1.8 and Nav1.7. Archives of Toxicology, 95(1), 225-237.

- El-Sayed, M. A. A., & Al-Salem, H. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623.

- Kostova, I. (2006). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Chemistry, 10(10), 1143-1161.

- Medina-Franco, J. L., & Yoo, J. (2021).

-

Fluoroacetamide. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link]

- El-Sayed, M. A., et al. (2017). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 760-768.

- Deuis, J. R., et al. (2017). Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid. Frontiers in Pharmacology, 8, 938.

- Kaczor, A. A., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)

- Lobner, D. (1995). GABAA receptor activation attenuates excitotoxicity but exacerbates oxygen-glucose deprivation-induced neuronal injury in vitro. Journal of Neurochemistry, 64(4), 1559-1566.

- Li, J., & Wang, Y. (2024). Further exploration and application of acetamide in the treatment of fluorosis. Highlights in Science, Engineering and Technology, 85, 1-5.

- Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research, 2(2), 347-354.

- Kiametis, D. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050.

-

Science With Tal. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) [Video]. YouTube. [Link]

- Mannangatti, P., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 749021.

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of phenoxybenzamine on the GABA system and on convulsive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. Frontiers | Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid [frontiersin.org]

"biological activity of 4-(4-Fluorophenoxy)butanamide"

An In-Depth Technical Guide to the Potential Biological Activity of 4-(4-Fluorophenoxy)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 4-(4-Fluorophenoxy)butanamide. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document synthesizes information from structurally related compounds to build a predictive pharmacological profile. By examining the well-documented activities of the 4-fluorophenoxy and butanamide moieties, we postulate that 4-(4-Fluorophenoxy)butanamide holds significant promise as a therapeutic agent, particularly in the fields of neurology and oncology. This guide will delve into hypothesized mechanisms of action, propose detailed experimental protocols for validation, and outline a strategic workflow for its investigation, thereby serving as a foundational resource for researchers dedicated to pioneering new therapeutic avenues.

Introduction: Unveiling a Candidate Molecule

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 4-(4-Fluorophenoxy)butanamide emerges as a compelling candidate for investigation due to its unique structural composition. It incorporates a 4-fluorophenoxy group, a moiety present in a number of biologically active compounds, and a butanamide backbone, a structure known to be associated with a range of pharmacological effects. The strategic combination of these two pharmacophores suggests the potential for synergistic or unique biological activities.

The rationale for focusing on this molecule is rooted in the principles of medicinal chemistry, where structural analogs of known drugs are synthesized to explore new therapeutic possibilities.[1] This guide will provide a deductive analysis of its potential, drawing upon the established biological activities of its constituent chemical groups to build a strong case for its further preclinical and clinical investigation.

Deconstructing the Pharmacophore: Known Biological Activities of Related Structures

The predictive pharmacology of 4-(4-Fluorophenoxy)butanamide is best understood by examining the bioactivities of its core components.

The Butanamide and Acetamide Core: A Precedent for Neurological Activity

The butanamide and structurally similar acetamide scaffolds are prevalent in a variety of anticonvulsant drugs.[2][3] These compounds often exert their effects by modulating ion channels or neurotransmitter systems. For instance, a series of 4-aminophenylacetamides have been evaluated for their anticonvulsant properties, with some demonstrating efficacy against seizures induced by electroshock and pentylenetetrazol.[2] The presence of a methylene group between the aromatic ring and the amide carbonyl, as seen in 4-(4-Fluorophenoxy)butanamide, can increase conformational flexibility, which may be crucial for receptor binding.[2]

Furthermore, derivatives of pyrrolidone butanamides have shown significant antiepileptic activity.[4][5] Levetiracetam, a well-known antiepileptic drug, is a pyrrolidone acetamide, and its analogs with substitutions on the pyrrolidone ring have been found to be potent antiseizure agents.[4][5] This highlights the potential of the butanamide core to serve as a platform for developing new central nervous system (CNS) active agents.

The Fluorophenoxy Moiety: A Key to Diverse Bioactivities

The 4-fluorophenoxy group is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity of molecules. Derivatives containing this moiety have exhibited a wide range of biological activities, including anticancer and anticonvulsant effects. For example, fluorinated derivatives of benzophenone have shown potent anti-cancer activity.[6] Additionally, thiosemicarbazide derivatives incorporating a 4-fluorophenoxyacetyl group have been designed and evaluated for their anticancer properties.[7]

The presence of the fluorine atom can significantly alter the electronic properties of the phenyl ring, influencing protein-ligand interactions and potentially leading to enhanced biological activity.

Hypothesized Biological Activity of 4-(4-Fluorophenoxy)butanamide

Based on the analysis of its structural components, we hypothesize that 4-(4-Fluorophenoxy)butanamide is most likely to exhibit anticonvulsant and/or anticancer activities.

Potential as a Novel Anticonvulsant Agent

The structural similarity to known anticonvulsants containing amide functionalities suggests that 4-(4-Fluorophenoxy)butanamide could modulate neuronal excitability. We propose a multi-faceted mechanism of action, a characteristic of many broad-spectrum anticonvulsants.[8][9]

-

Modulation of Voltage-Gated Ion Channels: A primary hypothesized mechanism is the blockade of voltage-gated sodium (Na+) channels, a common mode of action for many antiepileptic drugs.[10] It might also interact with voltage-gated calcium (Ca2+) and potassium (K+) channels.[8][9]

-

Enhancement of GABAergic Neurotransmission: The compound could potentially act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA.[1]

Potential as an Anticancer Agent

The presence of the 4-fluorophenoxy group, found in several anticancer compounds, suggests a potential for antiproliferative activity.[6][7] The mechanism could involve:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various signaling pathways.

-

Inhibition of Cancer-Specific Enzymes: It could act as an inhibitor of kinases or other enzymes that are overexpressed in cancer cells.

Proposed Experimental Investigation

To validate these hypotheses, a structured experimental workflow is essential. This section outlines the key in vitro and in vivo assays.

Synthesis of 4-(4-Fluorophenoxy)butanamide

The synthesis of the target compound is the initial and critical step. A plausible synthetic route could involve the reaction of 4-fluorophenol with a suitable butanamide precursor. For instance, a Williamson ether synthesis between 4-fluorophenol and a 4-halobutanamide derivative could be a viable approach. Alternatively, an Ullmann condensation could be employed.[11]

-

Step 1: Preparation of 4-bromobutanamide. Commercially available 4-bromobutyryl chloride can be reacted with aqueous ammonia to yield 4-bromobutanamide. The reaction should be performed at low temperatures to control its exothermicity.

-

Step 2: Williamson Ether Synthesis. 4-fluorophenol is deprotonated using a suitable base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The resulting phenoxide is then reacted with 4-bromobutanamide to yield 4-(4-Fluorophenoxy)butanamide.

-

Purification and Characterization. The final product should be purified using column chromatography and its structure confirmed by 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Evaluation of Anticonvulsant Activity

-

Patch-Clamp Electrophysiology: To investigate the effects on voltage-gated ion channels, whole-cell patch-clamp recordings should be performed on cultured neurons (e.g., primary hippocampal or cortical neurons). This will allow for the direct measurement of the compound's effects on Na+, Ca2+, and K+ currents.

-

GABA Receptor Binding Assays: Radioligand binding assays can be used to determine if the compound binds to and modulates GABAA receptors.

In Vivo Evaluation of Anticonvulsant Activity

Standard rodent models of epilepsy are crucial for assessing the in vivo efficacy.

This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][8]

-

Protocol:

-

Administer 4-(4-Fluorophenoxy)butanamide (at various doses) or vehicle to mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time, induce seizures via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension.

-

Calculate the median effective dose (ED50).

-

This model is used to identify compounds effective against myoclonic and absence seizures.[2][8]

-

Protocol:

-

Administer the test compound or vehicle to mice.

-

After a specific time, administer a convulsive dose of PTZ subcutaneously.

-

Observe the mice for the onset and severity of seizures.

-

Determine the ED50 for protection against seizures.

-

In Vitro Evaluation of Anticancer Activity

-

MTT or WST-1 Assay: These colorimetric assays are used to assess the cytotoxic and cytostatic effects of the compound on various cancer cell lines (e.g., breast, lung, colon cancer cell lines).

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can determine if the compound induces apoptosis or necrosis in cancer cells.

Pharmacokinetic and Toxicity Profiling

Preliminary pharmacokinetic studies in rodents are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[12][13][14] Acute toxicity studies should also be conducted to determine the therapeutic index.

Data Presentation and Visualization

Table 1: Biological Activities of Structurally Related Compounds

| Compound Class | Example Compound | Biological Activity | Reference |

| Phenylacetamides | 4-aminophenylacetamide derivatives | Anticonvulsant | [2] |

| Pyrrolidone Butanamides | (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Antiepileptic | [4][5] |

| Fluorophenoxy Derivatives | Fluorinated benzophenones | Anticancer | [6] |

| Fluorophenoxyacetyl Derivatives | Thiosemicarbazide derivatives | Anticancer | [7] |

| Sulfamide Derivatives | (S)-N-[(6-Chloro-2,3-dihydrobenzo[8][9]dioxin-2-yl)methyl]sulfamide | Broad-spectrum anticonvulsant | [8][9] |

Diagrams

Caption: Proposed experimental workflow.

Caption: Hypothesized anticonvulsant mechanism.

Conclusion

While 4-(4-Fluorophenoxy)butanamide remains an uncharacterized molecule, a thorough analysis of its structural components strongly suggests its potential as a biologically active agent, particularly in the realms of anticonvulsant and anticancer therapies. This guide provides a scientifically grounded framework for its investigation, from chemical synthesis to in vivo validation. The proposed experimental protocols are designed to be robust and self-validating, ensuring that the data generated will be of high quality and suitable for guiding further drug development efforts. It is our hope that this document will catalyze research into this promising compound, potentially leading to the discovery of a novel therapeutic agent that can address unmet medical needs.

References

-

Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[8][9]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). PubMed Central. [Link]

-

Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. National Institutes of Health. [Link]

-

Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. [Link]

-

Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[8][9]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). PubMed. [Link]

-

Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. [Link]

-

Synthesis of 4'-(4-fluorophenoxy)acetophenone. PrepChem.com. [Link]

-

Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

(PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]

-

Synthesis and biological Evaluation of some new Amide Derivatives of Sulphonamide. IOSR Journal of Pharmacy. [Link]

-

Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

-

Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica. [Link]

-

Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic Journal of Medicine. [Link]

-

Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti-Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. ResearchGate. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]

-

Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. [Link]

-

Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PubMed Central. [Link]

-

Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus. PubMed Central. [Link]

-

Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. PubMed. [Link]

-

Mechanism of action of clinically approved anti-seizure drugs. Updated... ResearchGate. [Link]

-

Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. ResearchGate. [Link]

-

Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives. ScienceDirect. [Link]

-

Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity. PubMed. [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

Sources

- 1. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 11. prepchem.com [prepchem.com]

- 12. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of safinamide, a neuroprotectant with antiparkinsonian and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 4-(4-Fluorophenoxy)butanamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. This guide provides a comprehensive, technically-grounded framework for the in vitro screening of 4-(4-Fluorophenoxy)butanamide, a compound of interest within the broader class of butanamides which have demonstrated potential pharmacological activities. While specific biological data for this particular molecule is not yet established, this document outlines a logical and robust screening cascade designed to elucidate its cytotoxic profile, potential therapeutic activities, and mechanism of action. The principles and protocols detailed herein are rooted in established drug discovery methodologies, ensuring a scientifically rigorous approach to its initial characterization.

Foundational Assessment: Cytotoxicity Profiling

Before embarking on any investigation of therapeutic efficacy, it is imperative to first establish the cytotoxicity profile of 4-(4-Fluorophenoxy)butanamide. This initial step determines the concentration range at which the compound can be safely studied without inducing significant cell death, thereby ensuring that any observed biological effects are not simply artifacts of toxicity.[1][2] A multi-assay, multi-cell line approach is recommended to build a comprehensive toxicity profile.

Recommended Cell Lines:

-

SH-SY5Y (Human Neuroblastoma Cell Line): Given that structurally related butanamides have shown neurological activity, this neuronal cell line is a relevant starting point.

-

HEK293 (Human Embryonic Kidney Cell Line): A commonly used, robust cell line for general cytotoxicity assessment.

-

HepG2 (Human Hepatocellular Carcinoma Cell Line): To assess potential liver toxicity, a common liability for many small molecules.

Key Cytotoxicity Assays:

Two primary assays with distinct mechanisms are recommended to provide a more complete picture of potential cytotoxicity.

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

-

LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of compromised cell membrane integrity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed SH-SY5Y, HEK293, and HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 4-(4-Fluorophenoxy)butanamide in appropriate cell culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Expected Cytotoxicity Data

| Cell Line | Assay | IC50 (µM) |

| SH-SY5Y | MTT | > 100 |

| SH-SY5Y | LDH | > 100 |

| HEK293 | MTT | 85.3 |

| HEK293 | LDH | 92.1 |

| HepG2 | MTT | 76.5 |

| HepG2 | LDH | 88.4 |

This is a hypothetical data table for illustrative purposes.

Phenotypic Screening for Potential Neuromodulatory Activity

Given that related amide structures have demonstrated anticonvulsant properties, a logical next step is to screen for neuromodulatory effects.[4][5][6] Phenotypic assays, which measure a functional outcome in a cellular model, are powerful tools for identifying compounds with a desired biological effect without a priori knowledge of the molecular target.[7][8]

A high-content imaging assay to assess neurite outgrowth in a neuronal cell line like PC-12 or SH-SY5Y upon differentiation can be a valuable primary screen. Changes in neurite length and branching can indicate an effect on neuronal health and development.

Alternatively, a more direct functional assay using multi-well microelectrode arrays (MEAs) can measure the spontaneous electrical activity of cultured primary neurons or iPSC-derived neurons. A compound that modulates neuronal firing rates or patterns would be of significant interest for further investigation.

Target Identification and Validation

Should 4-(4-Fluorophenoxy)butanamide exhibit an interesting and non-toxic phenotype, the next critical phase is to identify its molecular target(s).[9] Target identification is a key step in understanding the mechanism of action and for further drug development.[10]

Workflow for Target Identification

Caption: A generalized workflow for small molecule target identification.

Affinity-Based Approaches:

These methods utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.[10][11] For example, 4-(4-Fluorophenoxy)butanamide could be synthesized with a linker arm and attached to beads to create an affinity matrix.[12]

Label-Free Approaches:

These methods do not require modification of the compound. A prominent example is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., SH-SY5Y) with 4-(4-Fluorophenoxy)butanamide at a concentration where a biological effect was observed, alongside a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).

-

Lysis: Lyse the cells to release the proteins.

-

Separation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

-

Analysis: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis to identify proteins that are stabilized by the compound.

Functional Characterization and Mechanism of Action

Once a primary target is identified and validated, the subsequent step is to elucidate the functional consequences of the compound-target interaction. The specific assays employed will depend on the nature of the identified target.

Hypothetical Scenario:

If the target of 4-(4-Fluorophenoxy)butanamide was identified as a specific voltage-gated sodium channel, a key player in neuronal excitability, the following functional assays would be relevant:

-

Electrophysiology: Patch-clamp experiments on cells overexpressing the specific sodium channel isoform to directly measure the effect of the compound on channel gating properties.

-

Ion Flux Assays: Using fluorescent indicators to measure sodium influx in a high-throughput format.

Illustrative Signaling Pathway

Sources

- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. opentrons.com [opentrons.com]

- 3. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]